

# physical and chemical properties of 4-(1H-Pyrazol-4-yl)benzoic acid

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## Compound of Interest

Compound Name: 4-(1H-Pyrazol-4-yl)benzoic acid

Cat. No.: B1633191

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An In-Depth Technical Guide to **4-(1H-Pyrazol-4-yl)benzoic Acid**: Properties, Characterization, and Applications in Drug Discovery

## Abstract

**4-(1H-Pyrazol-4-yl)benzoic acid** (CAS No. 1017794-47-6) is a bifunctional organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Featuring a rigid pyrazole ring linked to a benzoic acid moiety, this molecule serves as a crucial building block, or scaffold, for the synthesis of complex chemical entities with diverse biological activities. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous FDA-approved pharmaceuticals.<sup>[1]</sup> This guide provides a comprehensive overview of the known physical and chemical properties of **4-(1H-Pyrazol-4-yl)benzoic acid**, details standard protocols for its synthesis and characterization, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and advanced materials.

## Introduction to a Privileged Scaffold

The intersection of a pyrazole heterocycle and a benzoic acid functional group gives **4-(1H-Pyrazol-4-yl)benzoic acid** its unique chemical character and utility. Pyrazole derivatives are known for a wide array of therapeutic properties, forming the core of drugs used in oncology, virology, and immunology.<sup>[1]</sup> The benzoic acid portion provides a handle for forming amides, esters, and other derivatives, while also influencing properties like solubility and protein-binding capabilities.

This technical guide serves as a resource for researchers and drug development professionals, offering synthesized data from various sources. It aims to explain the causality behind experimental choices and provide a foundational understanding of this compound's potential. We will delve into its structural attributes, physicochemical parameters, spectroscopic signature, and its demonstrated value as a precursor to potent biologically active molecules.[\[2\]](#)  
[\[3\]](#)

## Molecular Structure and Identification

The molecular architecture of **4-(1H-Pyrazol-4-yl)benzoic acid** consists of a parasubstituted benzene ring, where the carboxylic acid group is opposite a C-C linked pyrazole ring at the 4-position. The tautomeric nature of the pyrazole ring (due to the mobile N-H proton) is a key feature influencing its hydrogen bonding capabilities.

Caption: Chemical Structure of **4-(1H-Pyrazol-4-yl)benzoic acid**.

Table 1: Compound Identification

Identifier	Value	Reference(s)
CAS Number	<b>1017794-47-6</b>	<a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	188.18 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
PubChem CID	23005001	<a href="#">[6]</a>
IUPAC Name	4-(1H-Pyrazol-4-yl)benzoic acid	<a href="#">[4]</a>

| Common Synonyms| 4-(Pyrazol-4-yl)benzoic acid |[\[4\]](#) |

## Physicochemical Properties

The physical and chemical properties of this molecule are dictated by its three main components: the aromatic benzene ring, the acidic carboxyl group, and the basic pyrazole heterocycle.

Table 2: Summary of Physicochemical Properties

Property	Value	Notes	Reference(s)
Appearance	White to pale-yellow or yellow-brown solid	Varies with purity	[4][7]
Boiling Point	471.5 ± 38.0 °C	Predicted	[7]
Density	1.355 ± 0.06 g/mL	Predicted	[7]
pKa	4.09 ± 0.10	Predicted (acidic proton of COOH)	[4]

| Storage | 2-8°C or Room Temperature | Store in a cool, dry place [4][7] |

## Solubility Profile

While specific experimental solubility data for **4-(1H-Pyrazol-4-yl)benzoic acid** is not widely published, a qualitative assessment can be made based on its structure. Like benzoic acid, it is expected to have low solubility in water (benzoic acid: ~3.44 g/L at 25 °C) and higher solubility in organic polar solvents such as ethanol, methanol, and DMSO.[8][9] The presence of the pyrazole ring, capable of hydrogen bonding, may slightly enhance aqueous solubility compared to a non-polar substituent of similar size. The compound's solubility is pH-dependent; it will be significantly more soluble in basic aqueous solutions due to the deprotonation of the carboxylic acid to form the highly polar carboxylate salt.

## Acidity and Basicity

The molecule is amphoteric. The carboxylic acid group is the primary acidic center, with a predicted pKa of ~4.09, which is very close to that of benzoic acid itself (~4.20).[4][10] This indicates that the pyrazole substituent has a minimal electronic effect on the acidity of the carboxyl group. The pyrazole ring also contains basic nitrogen atoms, allowing it to be protonated under strongly acidic conditions.

## Spectroscopic and Analytical Characterization

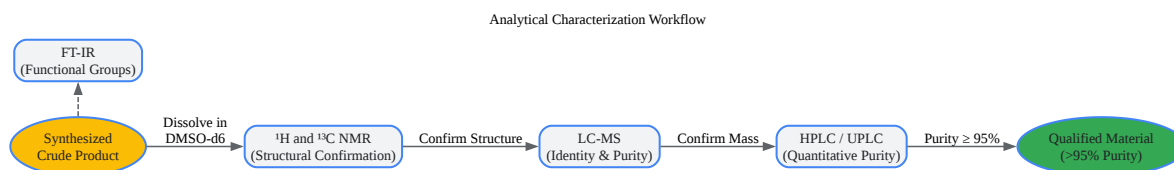
Definitive identification and purity assessment of **4-(1H-Pyrazol-4-yl)benzoic acid** relies on a combination of spectroscopic and chromatographic techniques.

## Expected Spectroscopic Features

- $^1\text{H}$  NMR: The spectrum should show distinct signals for the aromatic protons on the benzene ring (typically two doublets in the 7-8.5 ppm region for a 1,4-disubstituted pattern). The pyrazole protons would appear as singlets or broad singlets, typically in the 7.5-8.5 ppm range, with the N-H proton being a very broad signal that may exchange with  $\text{D}_2\text{O}$ . The carboxylic acid proton will be a very broad singlet far downfield (>10-12 ppm), which also exchanges with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR: The spectrum will show a signal for the carboxyl carbon (~167-172 ppm).[\[11\]](#) Aromatic and pyrazole carbons will appear in the ~110-150 ppm range.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (a very broad band from 2500-3300  $\text{cm}^{-1}$ ), the C=O stretch (~1680-1710  $\text{cm}^{-1}$ ), C=C and C=N stretches in the aromatic and pyrazole rings (~1450-1600  $\text{cm}^{-1}$ ), and N-H stretching (~3100-3300  $\text{cm}^{-1}$ ).[\[12\]](#)
- Mass Spectrometry (MS): The molecular ion peak  $[\text{M}+\text{H}]^+$  would be expected at  $m/z$  189.06, corresponding to the formula  $\text{C}_{10}\text{H}_9\text{N}_2\text{O}_2^+$ .

## Standard Analytical Workflow

A robust quality control workflow is essential to validate the identity and purity of the compound before its use in sensitive applications like drug screening.



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Caption: A typical workflow for the analytical characterization of the title compound.

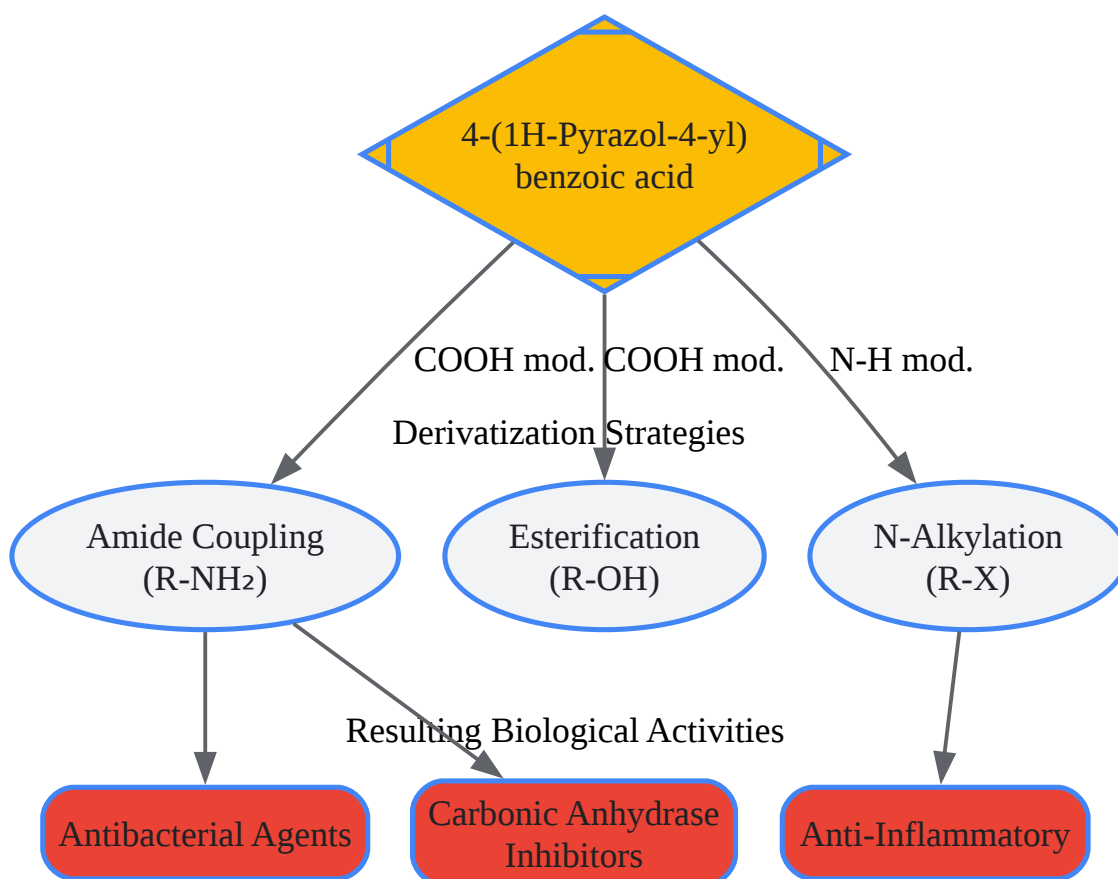
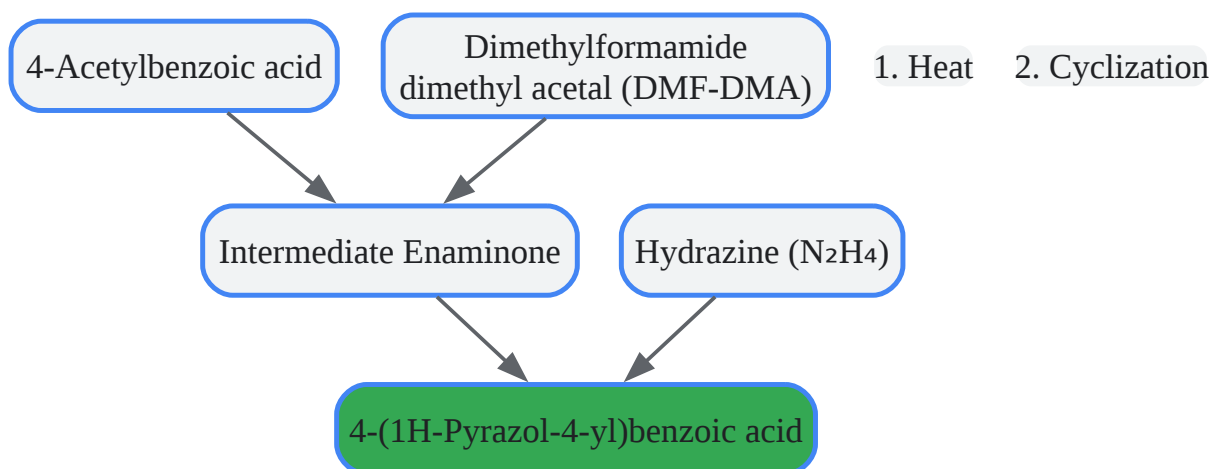
## Protocol 4.2.1: Characterization by LC-MS and NMR

- Sample Preparation:
  - For NMR, accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is a suitable choice as it dissolves the compound well and its residual peak does not typically overlap with key analyte signals.
  - For LC-MS, prepare a stock solution of 1 mg/mL in methanol or a DMSO/methanol mixture. Further dilute to ~10 µg/mL with the mobile phase for injection.
- NMR Spectroscopy:
  - Acquire a <sup>1</sup>H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.
  - Acquire a <sup>13</sup>C NMR spectrum.
  - Rationale: NMR is the gold standard for unambiguous structure elucidation. The combination of <sup>1</sup>H and <sup>13</sup>C data confirms the carbon-hydrogen framework and the presence of all functional groups.

- LC-MS Analysis:
  - Chromatography: Use a C18 reverse-phase column. A typical gradient could be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, scanning for the expected  $m/z$  of the  $[M+H]^+$  ion (189.06).
  - Rationale: This method separates the compound from impurities and confirms its molecular weight, providing a dual confirmation of identity and purity. Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency.

## Synthesis and Reactivity

While several vendors supply this compound, understanding its synthesis is crucial for derivatization and scale-up. Pyrazole carboxylic acids can be synthesized through various established methods.<sup>[13][14]</sup> A common approach involves the construction of the pyrazole ring from appropriate precursors.



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## References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 4-(1H-Pyrazol-4-yl)benzoic acid | C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 23005001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(1H-PYRAZOL-4-YL)BENZOIC ACID [myskinrecipes.com]
- 8. Benzoic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. global.oup.com [global.oup.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
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